molecular formula C8H18ClNO2 B2700759 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride CAS No. 2155854-85-4

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B2700759
CAS No.: 2155854-85-4
M. Wt: 195.69
InChI Key: CFSSZCJTEXYSNV-UHFFFAOYSA-N
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Description

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is also known by its IUPAC name, 2-((4-methyltetrahydro-2H-pyran-4-yl)oxy)ethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.

Chemical Reactions Analysis

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyloxan-4-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(11-7-4-9)2-5-10-6-3-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSZCJTEXYSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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